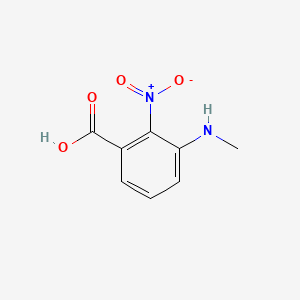

3-(Methylamino)-2-nitrobenzoic acid

Description

3-(Methylamino)-2-nitrobenzoic acid is a nitroaromatic compound featuring a methylamino (-NHCH₃) group at the 3-position and a nitro (-NO₂) group at the 2-position of the benzoic acid backbone. It serves as a key intermediate in synthesizing biomimetic diiron complexes, which model bacterial multicomponent monooxygenases . The compound is synthesized via alkaline hydrolysis of methyl 3-(N-methylacetamido)-2-nitrobenzoate, followed by acidification to yield a red solid .

Properties

IUPAC Name |

3-(methylamino)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-4-2-3-5(8(11)12)7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWEPWMMRSMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-2-nitrobenzoic acid typically involves nitration and subsequent amination of benzoic acid derivatives. One common method includes the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by reduction to the corresponding amine and subsequent methylation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

Reduction: 3-(Methylamino)-2-aminobenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Agents :

- Neurodegenerative Disease Research :

- Agrochemical Intermediates :

Case Studies

- A study published in Tetrahedron Letters highlighted the synthesis of this compound derivatives and their evaluation as potential agrochemical agents. The research demonstrated that modifications to the nitro group significantly affected the biological activity of the resulting compounds, indicating a pathway for optimizing efficacy in pest control applications .

- Another investigation detailed the use of this compound in developing novel photoswitches with dual inhibitory activity on acetylcholinesterase and monoamine oxidase B, showcasing its versatility beyond traditional applications .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-(Methylamino)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Methylamino)-2-nitrobenzoic acid with structural analogs, focusing on substituent positions, functional groups, synthesis, and applications.

Structural Analogs: Positional Isomers

- Key Differences: Substituent Position: The methylamino and nitro groups in this compound occupy adjacent positions (3 and 2), creating unique steric and electronic effects compared to isomers like 3-Methyl-4-nitrobenzoic acid, where substituents are para. Acidity: The electron-donating methylamino group reduces the acidity of the carboxylic acid moiety compared to electron-withdrawing substituents (e.g., -Cl or -NO₂ in other analogs).

Functional Group Variants

- Synthetic Routes: this compound is synthesized via hydrolysis of an acetamide precursor , whereas 3-methoxy-2-nitrobenzoic acid (C₈H₇NO₅) is prepared by nitrating 3-methoxybenzoic acid . Diazomethane is used to esterify this compound into its methyl ester derivative, highlighting its reactivity .

Research Findings and Data

Reactivity and Stability

- The methylamino group in this compound facilitates hydrogen bonding and coordination with metal ions, critical for its role in diiron complex synthesis .

- Nitro groups in analogs like 3-Methyl-4-nitrobenzoic acid enhance thermal stability, as evidenced by its high melting point (216–219°C) .

Biological Activity

3-(Methylamino)-2-nitrobenzoic acid (CAS No. 124341-37-3) is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C8H9N2O4

- Molar Mass : 183.17 g/mol

- Structural Characteristics : The compound features a nitro group and a methylamino group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The nitro group is known to participate in redox reactions, while the methylamino group can enhance solubility and bioavailability.

Proposed Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may modulate physiological responses.

- Cell Signaling Modulation : It can influence intracellular signaling pathways by altering the levels of secondary messengers such as cyclic AMP (cAMP) and calcium ions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models, indicating therapeutic potential in inflammatory diseases.

- Antioxidant Properties : It has shown capacity to scavenge free radicals, contributing to cellular protection against oxidative stress.

Data Table: Biological Activities Summary

Case Studies

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests its utility in managing inflammatory conditions.

-

Antioxidant Activity Assessment :

- The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where this compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid, indicating its potential role in preventing oxidative damage.

Q & A

Q. What is the dissociation constant (pKa) of 3-(Methylamino)-2-nitrobenzoic acid, and how does this influence its solubility in aqueous solutions?

The pKa of 3-(Methylamino)benzoic acid (a structurally related compound) is reported as 5.10 at 25°C . For this compound, the nitro group at the 2-position likely further reduces the pKa due to electron-withdrawing effects, enhancing acidity. This lower pKa increases solubility in basic aqueous solutions (e.g., pH > 6) but reduces solubility in acidic conditions. Researchers should adjust buffer systems accordingly during experiments, particularly in biological assays or reaction media where pH-dependent solubility impacts reactivity or bioavailability.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on safety data for structurally similar nitrobenzoic acids (e.g., 3-Methyl-2-nitrobenzoic acid), hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Recommended precautions:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust.

- Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers).

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

Methodology :

- Data Collection : Use a single-crystal X-ray diffractometer to collect intensity data. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from a polar solvent).

- Structure Solution : Employ SHELXD or SHELXS for phase determination via direct methods . For challenging cases (e.g., twinned crystals), use SHELXL for twin-law refinement.

- Refinement : Iteratively refine atomic coordinates and displacement parameters in SHELXL, incorporating hydrogen atoms geometrically. Validate using R-factors and electron density maps.

- Visualization : Generate ORTEP-3 diagrams to analyze molecular geometry and intermolecular interactions (e.g., hydrogen bonding between nitro and carboxylic groups) .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound, and how can conflicting spectral data be resolved?

Recommended Techniques :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in negative ion mode to detect the molecular ion peak ([M-H]⁻) and confirm molecular weight. MS² fragmentation can validate the nitro and methylamino substituents .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d6) identifies aromatic proton splitting patterns and substituent positions. For example, the nitro group deshields adjacent protons, causing distinct downfield shifts.

- Infrared (IR) Spectroscopy : Confirm functional groups via characteristic peaks (e.g., ~1700 cm⁻¹ for carboxylic acid C=O, ~1520 cm⁻¹ for nitro NO₂). Resolving Discrepancies : Cross-validate data using complementary methods. For instance, if MS suggests impurities but NMR is clean, perform column chromatography followed by high-resolution MS (HRMS).

Q. How can regioselectivity challenges in synthesizing this compound be addressed to minimize by-products?

Synthetic Strategy :

- Step 1 : Nitration of 3-methylbenzoic acid. Use mixed HNO₃/H₂SO₄ at 0–5°C to favor nitration at the 2-position due to steric and electronic effects . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Step 2 : Methylamination. Replace the 3-nitro group via nucleophilic aromatic substitution (SNAr) using methylamine in a polar aprotic solvent (e.g., DMF) at 80°C. Add catalytic Cu(I) to enhance reactivity.

- Optimization : If competing substitution occurs (e.g., at the 4-position), adjust reaction temperature or use directing groups (e.g., temporary Boc protection of the carboxylic acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.